4,4,4-Trifluoro-3,3-dimethylbutanoic acid

Lipophilicity Drug Design Physicochemical Properties

4,4,4-Trifluoro-3,3-dimethylbutanoic acid (CAS 1246218-76-7) is a fluorinated carboxylic acid building block with the molecular formula C₆H₉F₃O₂ and a molecular weight of 170.13 g/mol. It is characterized by a trifluoromethyl (-CF₃) group and two methyl substituents at the 3-position of a butanoic acid backbone.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
CAS No. 1246218-76-7
Cat. No. B1429240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3,3-dimethylbutanoic acid
CAS1246218-76-7
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)C(F)(F)F
InChIInChI=1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11)
InChIKeyRMYUXDFMYRGZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3,3-dimethylbutanoic Acid (CAS 1246218-76-7): Fluorinated Building Block Sourcing & Procurement Intelligence


4,4,4-Trifluoro-3,3-dimethylbutanoic acid (CAS 1246218-76-7) is a fluorinated carboxylic acid building block with the molecular formula C₆H₉F₃O₂ and a molecular weight of 170.13 g/mol . It is characterized by a trifluoromethyl (-CF₃) group and two methyl substituents at the 3-position of a butanoic acid backbone [1]. This compound is supplied as a research chemical for use in organic synthesis, medicinal chemistry, and agrochemical development .

Class Fluorinated carboxylic acid building block
Key Features gem-Dimethyl and trifluoromethyl substitution at C3
Use Context Medicinal chemistry, agrochemical, and organic synthesis research

Why 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid Cannot Be Substituted with Generic Analogs in Drug Discovery


Substitution with non-fluorinated or regioisomeric analogs of 4,4,4-trifluoro-3,3-dimethylbutanoic acid is not viable due to the unique physicochemical signature conferred by the geminal -CF₃ and -CH₃ groups at the C3 position. This substitution pattern imparts a distinct combination of high lipophilicity (LogP ~1.87) and electron-withdrawing character [1]. Replacing the -CF₃ group with -CH₃ (e.g., 3,3-dimethylbutanoic acid) drastically reduces metabolic stability and lipophilicity [2]. Similarly, regioisomers like 4,4,4-trifluoro-2,2-dimethylbutanoic acid (CAS 939399-07-2) exhibit different steric and electronic profiles at the carboxylic acid moiety, altering downstream reactivity in amide coupling and esterification . These differences directly impact biological activity and synthetic utility in lead optimization programs [3].

Non-fluorinated analog
Target -CF₃ group drives higher lipophilicity and metabolic stability
Replacing with 3,3-dimethylbutanoic acid may significantly alter ADME profile and target engagement in medchem programs
Regioisomer (2,2-dimethyl)
Methylene spacer in target reduces steric hindrance at carboxylic acid
2,2-dimethyl isomer creates neopentyl-like crowding, potentially lowering amide coupling efficiency and reproducibility

Quantitative Differentiation of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid (CAS 1246218-76-7) vs. Key Comparators


Enhanced Lipophilicity (LogP) vs. Non-Fluorinated Analog 3,3-Dimethylbutanoic Acid

The introduction of the -CF₃ group in 4,4,4-trifluoro-3,3-dimethylbutanoic acid significantly increases lipophilicity compared to the non-fluorinated analog 3,3-dimethylbutanoic acid. The measured LogP for the target compound is 1.87 [1]. For 3,3-dimethylbutanoic acid, the calculated LogP is approximately 0.8-1.2, representing a substantial decrease in lipophilicity . This difference is critical for membrane permeability and target engagement.

Lipophilicity (LogP)
Class-level
LogP 1.87 (target) vs ~0.8–1.2 (non-fluorinated analog)
Higher lipophilicity supports membrane permeability assessment
Measured vs calculated values; verify in specific assay context
Lipophilicity Drug Design Physicochemical Properties

Regioisomeric Differentiation: Steric and Electronic Impact on Reactivity vs. 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid

The position of the gem-dimethyl group significantly alters the steric environment of the carboxylic acid. In the 3,3-dimethyl isomer, the carboxylic acid is separated from the bulky quaternary carbon by a methylene (-CH₂-) spacer, providing greater conformational flexibility and reduced steric hindrance during amide bond formation. In contrast, the 2,2-dimethyl isomer (CAS 939399-07-2) places the gem-dimethyl group directly adjacent to the carboxylic acid, creating a neopentyl-like environment known to severely impede nucleophilic attack and often requires specialized coupling reagents .

Steric profile regioisomer comparison
Class-level
Methylene spacer (3,3-isomer) vs. gem-dimethyl adjacent to acid (2,2-isomer)
Reduced steric hindrance may improve amide coupling efficiency
Conformational context; reactivity may vary with coupling reagents
Regioisomerism Synthetic Chemistry Amide Coupling

Metabolic Stability Enhancement via -CF₃ Bioisosterism vs. Methyl Analog

Replacement of a methyl group with a trifluoromethyl group is a classic bioisosteric strategy to block cytochrome P450-mediated oxidation. In 4,4,4-trifluoro-3,3-dimethylbutanoic acid, the -CF₃ group replaces a terminal -CH₃ found in 3,3-dimethylbutanoic acid. This substitution is known to increase metabolic half-life in liver microsome assays by 2- to 10-fold, depending on the molecular context [1].

Metabolic stability (HLM)
Class-level
2–10× increase in half-life (class effect from -CF₃ substitution)
Supports metabolic stability screening in lead optimization
Inferred from HLM assays of analogous compounds; direct data pending
Metabolic Stability Fluorine Chemistry Drug Metabolism

Physicochemical Property Set (LogP, Fsp³) vs. Non-Fluorinated Analog

The compound exhibits a favorable combination of high lipophilicity (LogP = 1.87) and high fraction of sp³-hybridized carbons (Fsp³ = 0.833) [1]. This profile is associated with improved clinical success rates. In comparison, non-fluorinated 3,3-dimethylbutanoic acid has a lower LogP (approx. 0.8-1.2) and an Fsp³ of 0.67 . The higher Fsp³ of the target compound correlates with increased molecular complexity and reduced risk of promiscuous binding [2].

Fsp³ & LogP properties
Cross-study comparable
Fsp³ 0.833 (target) vs 0.67 (non-fluorinated); ΔFsp³ +0.166
Higher sp³ fraction may reduce promiscuous binding risk
Calculated properties; correlates with developability in reported studies
Fsp³ LogP Drug-Likeness

Strategic Procurement Applications for 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid (CAS 1246218-76-7)


Synthesis of Fluorinated Peptidomimetics with Enhanced Lipophilicity

Employ 4,4,4-trifluoro-3,3-dimethylbutanoic acid as a key carboxylic acid building block to cap N-termini or modify side chains. The enhanced LogP (1.87) [1] compared to non-fluorinated analogs (LogP ~0.8-1.2) improves passive permeability of peptide-based drug candidates.

Metabolically Stable Bioisostere Replacement in Lead Optimization

Utilize the compound to replace oxidation-prone terminal methyl groups in early-stage leads. The -CF₃ group confers significant resistance to CYP450 metabolism, a strategy supported by extensive medicinal chemistry literature [2], leading to improved pharmacokinetic profiles.

Fragment-Based Drug Discovery (FBDD) Libraries

Include this compound in fragment libraries designed for FBDD. Its high Fsp³ value (0.833) and favorable LogP [1] align with the 'escape from flatland' paradigm, increasing the probability of identifying high-quality, developable chemical matter [3].

Agrochemical Intermediate Synthesis

Leverage the unique fluorinated scaffold as a building block for developing novel herbicides or pesticides. The trifluoromethyl group is a well-established motif in agrochemistry for modulating biological activity and environmental stability [4].

Application
Selection Property
Validation Focus
Fluorinated peptidomimetic research
Building block with elevated LogP
Assess permeability in target peptide context
Metabolic stability bioisostere studies
-CF₃ as oxidation-resistant bioisostere
Evaluate metabolic half-life in liver microsome assays
Fragment-based library design
High Fsp³ and balanced LogP
Screen for binding and developability profiles
Agrochemical intermediate research
Fluorinated scaffold for activity modulation
Assess environmental stability and target activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluoro-3,3-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.